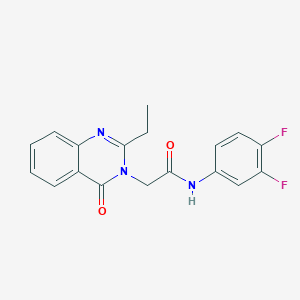
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-difluoroaniline and 2-ethyl-4-oxoquinazoline.
Formation of Intermediate: The 3,4-difluoroaniline is reacted with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 2-ethyl-4-oxoquinazoline under specific reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide
- N-(3,4-difluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Uniqueness
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide is unique due to the presence of both the difluorophenyl and ethyl-oxoquinazolinyl groups. These structural features may confer specific biological activities or chemical reactivity that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C18H15F2N3O2 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15F2N3O2/c1-2-16-22-15-6-4-3-5-12(15)18(25)23(16)10-17(24)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,24) |
Clé InChI |
RBIABENLQJRVNA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)

![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
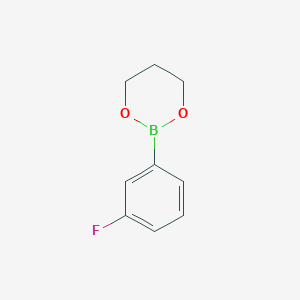
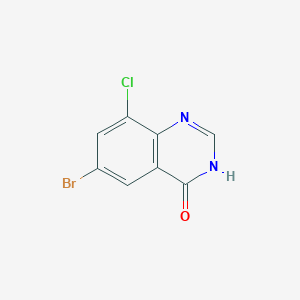

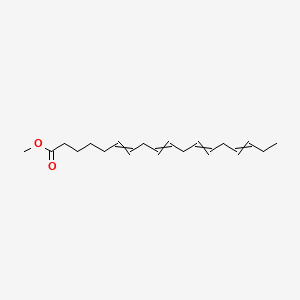
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
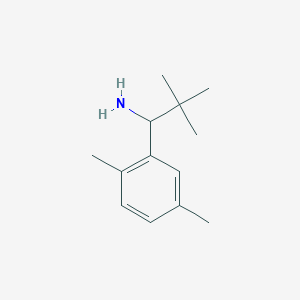
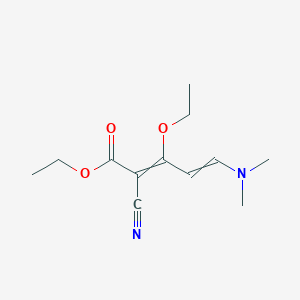
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
